4-(Trifluoromethoxy)cyclohexanecarboxylic acid is a fluorinated organic compound characterized by its unique trifluoromethoxy group attached to a cyclohexanecarboxylic acid structure. The compound has gained attention in various scientific fields due to its potential applications in pharmaceuticals and agrochemicals. Its chemical properties and structural characteristics make it an interesting subject for further research.
The compound is classified under the category of carboxylic acids, specifically as a cyclohexane derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, and its CAS number is 2231666-24-1. It is often sourced from chemical suppliers such as TCI America and Thermo Fisher Scientific, which provide it in varying purities for research purposes .
The synthesis of 4-(trifluoromethoxy)cyclohexanecarboxylic acid can be achieved through several methods, typically involving the introduction of the trifluoromethoxy group into the cyclohexanecarboxylic acid framework. One common approach involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride in the presence of suitable catalysts or bases.
The molecular formula for 4-(trifluoromethoxy)cyclohexanecarboxylic acid is C8H11F3O2, with a molecular weight of 196.17 g/mol. The structure features a cyclohexane ring with a carboxylic acid group (-COOH) and a trifluoromethoxy group (-O-CF3) attached to the fourth carbon atom of the ring.
4-(Trifluoromethoxy)cyclohexanecarboxylic acid can undergo various chemical reactions characteristic of carboxylic acids, including:
These reactions often require specific conditions such as catalysts, temperature control, and sometimes inert atmospheres to prevent unwanted side reactions.
The mechanism of action for 4-(trifluoromethoxy)cyclohexanecarboxylic acid primarily revolves around its interactions with biological systems, particularly in drug development contexts. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the bioavailability of compounds derived from it.
Research indicates that compounds with fluorinated groups often exhibit altered pharmacokinetics and increased binding affinity to biological targets, which can be beneficial in drug design .
4-(Trifluoromethoxy)cyclohexanecarboxylic acid has several applications in scientific research:
Shikimic acid ((3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid), a central intermediate in the shikimate pathway, serves as the primary biosynthetic precursor for cyclohexanecarboxylate derivatives in bacteria and archaea. This pathway is absent in animals, making it a target for antimicrobial agents [9]. In microbial systems such as Streptomyces collinus and Alicyclobacillus acidocaldarius, shikimic acid undergoes reductive deoxygenation to form cyclohexanecarboxylic acid—a structural analog of 4-(trifluoromethoxy)cyclohexanecarboxylic acid. The transformation begins with the enzymatic dehydration of shikimate to 3-dehydroshikimic acid, catalyzed by shikimate dehydrogenase [8] [9]. This reaction initiates a non-aromatizing branch pathway distinct from aromatic amino acid biosynthesis, where the cyclohexene ring undergoes stepwise reduction while retaining its alicyclic structure [3].
Table 1: Microbial Species Utilizing Shikimate Pathway for Cyclohexanecarboxylate Synthesis
Microorganism | Key Enzymes | Primary Product |
---|---|---|
Streptomyces collinus | Shikimate dehydrogenase, Reductases | 1-Cyclohexenecarboxylic acid |
A. acidocaldarius | Chorismate mutase, Dehydratases | Cyclohexanecarboxylic acid |
Klebsiella pneumoniae | Isochorismatase | 3,4-Dihydroxybenzoate derivatives |
Carbon flux analysis reveals that >95% of shikimate-derived carbon is retained in the cyclohexane ring during this transformation, with the carboxylic acid group (C1 position) remaining intact throughout the pathway [8]. This conservation is critical for generating carboxylated intermediates that can undergo enzymatic trifluoromethoxylation in engineered biosystems.
The conversion of shikimate to cyclohexanecarboxylate involves three enzymatic deoxygenation steps, each requiring specific cofactors and exhibiting distinct stereochemical control:
Initial Dehydration:Chorismate mutase converts chorismate (derived from shikimate-3-phosphate) to prephenate, which undergoes anti-elimination of the C6 proton and the C4 hydroxyl group. This reaction is catalyzed by a dedicated dehydratase, producing 3,5-didehydroshikimic acid [8].
NADPH-Dependent Reductions:Two stereospecific reductions follow:
Table 2: Key Enzymes in Cyclohexanecarboxylate Biosynthesis
Enzyme | Reaction Catalyzed | Cofactor | Organism |
---|---|---|---|
3-Dehydroquinate dehydratase | Converts 3-dehydroquinate to 3-dehydroshikimate | None | S. collinus |
Shikimate dehydrogenase | Reduces 3-dehydroshikimate to shikimate | NADPH | Universal |
Enoyl-CoA reductase | Reduces 1-cyclohexenecarboxyl-CoA to cyclohexanecarboxyl-CoA | NADPH | A. acidocaldarius |
Stereochemical fidelity is maintained throughout the biosynthetic pathway via enzyme-controlled hydrogen transfer:
The rigidity of the cyclohexane chair conformation forces substituents into specific orientations: equatorial carboxylic acid groups at C1 and axial hydroxyl groups at C3 in intermediate stages. This stereochemical environment influences the accessibility of the ring to fluorinase enzymes in engineered pathways.
1-Cyclohexenecarboxylic acid (1-CHCA, C₇H₁₀O₂) serves as the penultimate intermediate before full saturation to cyclohexanecarboxylic acid. Its significance includes:
Table 3: Metabolic Intermediates in Cyclohexanecarboxylate Biosynthesis
Intermediate | Chemical Structure | Enzyme for Next Step |
---|---|---|
3-Dehydroshikimic acid | Cyclohexene w/ C3 ketone | 3-Ketoreductase |
5-Hydroxycyclohex-1-ene carboxylic acid | Cyclohexene w/ OH at C5 | Dehydratase |
1-Cyclohexenecarboxylic acid | Conjugated cyclohexenecarboxylate | CoA ligase |
1-Cyclohexenecarboxyl-CoA | CoA thioester of 1-CHCA | Enoyl-CoA reductase |
This pathway demonstrates microbial systems' capability to generate functionalized cyclohexane scaffolds that may be engineered to incorporate trifluoromethoxy groups—potentially via fluorinases or haloperoxidases acting on 1-CHCA derivatives.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7